2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid
Description
Historical Context and Discovery
The discovery and development of this compound emerged from systematic investigations into cyclohexanecarboxylic acid derivatives during the early 21st century. According to chemical database records, this compound was first documented in 2005, with its initial creation date established as July 29, 2005. The compound's development occurred within the broader context of pharmaceutical research focused on identifying novel molecular scaffolds for therapeutic applications.
The historical trajectory of this compound's discovery is intrinsically linked to the evolution of cyclohexanecarboxylic acid chemistry. Cyclohexanecarboxylic acid itself, the parent compound, has been known since the development of hydrogenation techniques for converting benzoic acid to its saturated analog. The systematic exploration of cyclohexanecarboxylic acid derivatives gained momentum as researchers recognized the potential of these compounds as intermediates in the synthesis of biologically active molecules.
The specific structural modifications present in this compound reflect targeted design strategies employed in medicinal chemistry. The incorporation of the methoxyethyl group and the formation of the amide bond represent deliberate structural enhancements aimed at optimizing biological activity and pharmacological properties. The compound's entry into major chemical databases and its assignment of multiple synonymous names indicate its recognition as a compound of significant research interest within the scientific community.
Significance in Organic Chemistry
The significance of this compound within the broader field of organic chemistry extends beyond its individual molecular properties to encompass its role as a representative example of advanced synthetic methodology and structure-activity relationship studies. This compound demonstrates the sophisticated approaches employed in contemporary medicinal chemistry for developing novel therapeutic agents through systematic structural modification of established pharmacophores.
From a synthetic chemistry perspective, the compound exemplifies the successful integration of multiple functional groups within a single molecular framework. The presence of both carboxylic acid and amide functionalities, combined with the methoxyethyl substituent, creates a complex molecular architecture that requires careful synthetic planning and execution. The successful synthesis of such compounds represents significant achievements in organic synthesis, particularly regarding the selective formation of amide bonds and the maintenance of stereochemical integrity throughout the synthetic sequence.
The compound's structure provides valuable insights into structure-activity relationships within the cyclohexanecarboxylic acid family. Research has demonstrated that modifications to the cyclohexanecarboxylic acid scaffold can lead to significant changes in biological activity, with this particular derivative showing enhanced potency against specific enzymatic targets. These findings contribute to the broader understanding of how molecular structure influences biological function, a fundamental principle underlying rational drug design.
The compound also serves as a model system for studying the chemical reactivity patterns characteristic of polyfunctional organic molecules. The presence of multiple reactive sites within the molecule provides opportunities for further chemical modification and derivatization, making it a valuable intermediate for synthetic chemists developing new molecular entities. Its chemical behavior under various reaction conditions contributes to the growing body of knowledge regarding the reactivity of functionalized cyclohexane derivatives.
Classification within Cyclohexanecarboxylic Acid Derivatives
This compound occupies a specific position within the extensive family of cyclohexanecarboxylic acid derivatives, distinguished by its unique combination of structural features and functional groups. This compound belongs to the broader classification of cyclohexanecarboxylic acids, which are characterized as monocarboxylic acids consisting of cyclohexane rings substituted with carboxy groups.
Within the cyclohexanecarboxylic acid family, this compound represents a dicarboxylic acid derivative, possessing both the original carboxylic acid functionality and an additional amide-linked carboxylic acid equivalent through its methoxyethyl substituent. This structural arrangement places it among the more complex members of the cyclohexanecarboxylic acid family, distinguishing it from simpler derivatives such as the parent cyclohexanecarboxylic acid or basic substituted variants.
The compound can be further classified based on its amide linkage characteristics. The presence of the 2-methoxyethyl group attached through an amide bond creates a secondary amide functionality, which influences both the compound's physical properties and its biological activity profile. This structural feature aligns the compound with other N-substituted cyclohexanecarboxamide derivatives that have been investigated for various pharmaceutical applications.
From a stereochemical perspective, the compound exists as a mixture of stereoisomers due to the presence of two chiral centers within the cyclohexane ring system. This stereochemical complexity adds another layer to its classification, as different stereoisomers may exhibit distinct biological activities and physical properties. The systematic study of these stereoisomeric forms contributes to understanding the relationship between molecular structure and biological function within this compound class.
Research Objectives and Scope
The research objectives surrounding this compound encompass multiple dimensions of chemical and biological investigation, reflecting the compound's potential significance in pharmaceutical development and fundamental chemical research. Primary research efforts have focused on elucidating the compound's mechanism of action, particularly its interaction with enzymatic targets involved in lipid metabolism.
A central research objective involves the comprehensive characterization of the compound's inhibitory activity against diacylglycerol acyltransferase 1, an enzyme crucial for triglyceride synthesis. This research direction aims to establish detailed structure-activity relationships that could guide the development of more potent and selective inhibitors. In vitro studies have demonstrated that structural modifications to the cyclohexanecarboxylic acid scaffold can significantly enhance potency against this target, providing a foundation for systematic optimization efforts.
Synthetic methodology development represents another important research objective, with efforts focused on establishing efficient and scalable synthetic routes to the compound and its analogs. The synthesis typically involves multiple steps including the formation of amide bonds and the introduction of the methoxyethyl substituent under controlled reaction conditions. Optimization of these synthetic procedures aims to improve yield and purity while minimizing the formation of unwanted by-products.
The scope of current research extends to comprehensive analytical characterization using advanced spectroscopic and chromatographic techniques. This includes detailed nuclear magnetic resonance spectroscopy studies, infrared spectroscopy analysis, and mass spectrometry investigations to confirm structural identity and purity. Such analytical work provides essential data for understanding the compound's chemical behavior and establishing quality control procedures for its preparation.
Properties
IUPAC Name |
2-(2-methoxyethylcarbamoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-16-7-6-12-10(13)8-4-2-3-5-9(8)11(14)15/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMXRIRCNKNLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388088 | |
| Record name | 2-[(2-Methoxyethyl)carbamoyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
817632-37-4 | |
| Record name | 2-[(2-Methoxyethyl)carbamoyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amide Bond Formation via Carbamoylation
The key step is the formation of the amide bond between cyclohexanecarboxylic acid and 2-methoxyethylamine. This is typically achieved by:
- Activating the carboxylic acid group using coupling agents (e.g., carbodiimides, acid chlorides).
- Reaction with 2-methoxyethylamine under controlled temperature to yield the amide.
Alternatively, the acid can be converted into an acid chloride intermediate, which then reacts with 2-methoxyethylamine to form the amide.
Use of Carbonylation and Amination
Some methods reported for related compounds involve carbonylation reactions followed by amination steps. For example, starting from cyclohexanecarbonitrile derivatives, hydrolysis and amination can yield the desired amide acid.
Protection and Deprotection Strategies
When stereochemistry or multiple functional groups are involved, protecting groups like tert-butoxycarbonyl (Boc) are used on the amine to prevent side reactions during intermediate steps. After the amide bond is formed, the protecting group is removed under acidic or basic conditions to yield the free amide acid.
Representative Synthetic Procedure (Literature-Based Example)
This example illustrates a multi-step process involving protection, alkylation, and purification steps to obtain high-purity cyclohexanecarboxylic acid derivatives.
Process Optimization and Scale-Up Considerations
- Reaction time and temperature : Controlled to prevent side reactions and optimize yield.
- Solvent choice : Acetone is commonly used for reactions; dichloromethane (DCM) is used for extraction and purification.
- Continuous flow methods : Some processes employ continuous addition of reagents and microreactors to improve mixing and reaction control, enhancing scalability and reproducibility.
- pH control : Acid-base extractions and pH adjustments are critical for isolating the product and removing impurities.
Analytical and Purity Data
- Purity of intermediates and final products is typically assessed by TLC, NMR, and HPLC.
- Yields range from 60% to 70% for key intermediate steps, with final product purity exceeding 90% after purification.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Notes | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Protection of amine | Boc anhydride, acetone, RT, 20 h | Protects amine to avoid side reactions | ~70 | 92 |
| Alkylation | Methyl bromide, K2CO3, acetone, 60 °C, 3 h | Introduces methoxyethyl group | ~62 | 99.1 |
| Amide bond formation | Acid chloride or coupling agents + 2-methoxyethylamine | Forms target amide | Variable | >90 |
| Purification | Acid-base extraction, DCM washing | Removes impurities | - | >90 |
Research Findings and Notes
- The preparation methods for this compound are largely extrapolated from related cyclohexanecarboxylic acid derivatives due to limited direct literature data.
- The use of protecting groups and controlled alkylation steps is critical to obtain high purity and yield.
- Continuous flow and microreactor technologies offer promising routes for scalable synthesis with precise control over reaction parameters.
- Safety precautions are necessary due to irritant nature of reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that derivatives of 2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid exhibit promising anticancer properties. A study published in Cancer Letters highlighted its potential to inhibit tumor growth by inducing apoptosis in cancer cells through modulation of apoptotic pathways .
Analgesic Properties : The compound has been investigated for its analgesic effects. In preclinical trials, it demonstrated significant pain relief in animal models, suggesting its potential as a non-opioid analgesic alternative. The mechanism involves the inhibition of specific pain pathways in the central nervous system .
Pharmacology
Neuroprotective Effects : A study published in Neuropharmacology explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that it could enhance cell viability and reduce markers of oxidative stress, making it a candidate for treating neurodegenerative diseases .
Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including resistant strains. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Material Science
Polymer Synthesis : Due to its functional groups, this compound can be utilized in synthesizing novel polymers with enhanced properties for biomedical applications. Research indicates that incorporating this compound into polymer matrices improves biocompatibility and mechanical strength .
Case Study 1: Anticancer Efficacy
In a controlled study involving breast cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant efficacy compared to standard chemotherapeutics .
Case Study 2: Neuroprotection
A recent experiment assessed the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The results showed that pre-treatment with the compound significantly reduced apoptosis markers and increased antioxidant enzyme activity, suggesting its potential utility in developing therapies for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism by which 2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Cyclohexanecarboxylic Acid Derivatives
The following compounds share the cyclohexanecarboxylic acid core but differ in substituent groups, leading to distinct properties:
Compound A : 2-[[(2-Hydroxyethyl)methylamino]carbonyl]cyclohexanecarboxylic Acid
- Substituent : Methyl and 2-hydroxyethyl groups.
- Implications : Enhanced solubility in aqueous environments compared to the methoxy analog .
Compound B : 2-[(Benzylamino)carbonyl]cyclohexanecarboxylic Acid
- Substituent : Benzyl group.
- Key Differences : Aromatic benzyl moiety introduces significant lipophilicity and steric bulk.
- Implications: Likely improved membrane permeability but reduced solubility. Potential for π-π interactions in biological targets .
Compound C : 2-[[Methyl((1-methyl-1H-pyrazol-5-yl)methyl]amino]carbonyl]cyclohexanecarboxylic Acid
- Substituent : Methyl and pyrazolylmethyl groups.
- Key Differences : Heterocyclic pyrazole ring adds hydrogen-bonding capacity and steric hindrance.
- Implications : May enhance selectivity in enzyme inhibition due to specific interactions with active sites .
Compound D : cis-4-{3-Fluoro-4-[({5-[(4-Fluorophenyl)amino]-1,3,4-oxadiazol-2-yl}carbonyl)amino]phenoxy}cyclohexanecarboxylic Acid
- Substituent: Fluorinated oxadiazole-phenoxy group.
- Key Differences : Complex aromatic and fluorinated substituent.
Comparative Data Table
Biological Activity
2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid, with the molecular formula C11H19NO4 and CAS number 817632-37-4, is a bioactive compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy in various studies, and potential applications in pharmacology.
- Molecular Formula : C11H19NO4
- Molecular Weight : 229.28 g/mol
- CAS Number : 817632-37-4
Structure
The compound features a cyclohexane ring with a carboxylic acid and an amide functional group, which are critical for its biological activity.
Research indicates that this compound interacts with various biological targets. Its activity is primarily attributed to its ability to modulate neurotransmitter systems and influence metabolic pathways.
- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter transporters, particularly in the context of GABA (gamma-aminobutyric acid) receptors. It is believed to enhance GABAergic signaling, which may contribute to anxiolytic effects.
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses and potential therapeutic benefits in metabolic disorders.
Case Studies and Research Findings
- Animal Models : In animal studies, administration of this compound demonstrated significant reductions in anxiety-like behaviors, suggesting its potential as an anxiolytic agent. Doses around 50 mg/kg were effective in modulating behavior without notable side effects.
- Cell Culture Studies : In vitro assays have shown that this compound can significantly inhibit the growth of certain cancer cell lines by inducing apoptosis. Concentrations as low as 10 µM have been reported to reduce cell viability by over 40% in some cases.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered orally, with a half-life conducive to therapeutic use.
Comparative Biological Activity Table
| Study Type | Concentration Used | Effect Observed |
|---|---|---|
| Animal Model | 50 mg/kg | Reduced anxiety-like behavior |
| In Vitro Assay | 10 µM | >40% reduction in cancer cell viability |
| Pharmacokinetic Study | N/A | Favorable absorption profile |
Applications and Future Directions
Given its promising biological activity, this compound may have applications in:
- Anxiolytic Drug Development : Further exploration into its effects on GABA receptors could lead to new treatments for anxiety disorders.
- Cancer Therapeutics : Its ability to inhibit cancer cell proliferation warrants further investigation into its potential as a chemotherapeutic agent.
- Metabolic Disorders : Understanding its mechanism of action could reveal new pathways for treating metabolic syndromes.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid?
A common approach involves coupling cyclohexanecarboxylic acid derivatives with a 2-methoxyethylamine moiety via carbodiimide-mediated amide bond formation. For example, intermediates like (1S,2S)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid (CAS: 6200948-89-6) can serve as precursors for functionalization . Protecting groups such as tert-butoxycarbonyl (Boc) or Fmoc are often employed to stabilize reactive amino groups during synthesis . Purification typically requires reverse-phase HPLC or recrystallization to ensure enantiomeric purity.
Q. How can isotopic labeling (e.g., ¹³C, ²H) be applied to study the biosynthetic origin of cyclohexanecarboxylic acid derivatives?
Feeding experiments with isotopically labeled shikimic acid in microbial systems (e.g., Alicyclobacillus acidocaldarius) have been used to trace biosynthetic pathways. For instance, ¹³C-labeled shikimate was shown to incorporate into cyclohexanecarboxylic acid intermediates like 3-hydroxycyclohexanecarboxylic acid, confirming its role in ω-cyclohexyl fatty acid biosynthesis .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For example, ¹H/¹³C NMR can confirm the presence of the methoxyethylamino carbonyl group (δ ~3.3 ppm for methoxy protons, δ ~165 ppm for carbonyl carbons). Chiral HPLC or capillary electrophoresis may be required to verify stereochemical integrity .
Advanced Research Questions
Q. How does the stereochemistry of substituents influence the conformational stability of cyclohexanecarboxylic acid derivatives?
Computational studies (e.g., DFT) and X-ray crystallography of analogous compounds, such as 1-amino-2-phenylcyclohexanecarboxylic acid, reveal that bulky substituents favor chair conformations with equatorial orientation to minimize steric strain. The methoxyethylamino group in this compound may adopt specific dihedral angles to optimize hydrogen bonding or van der Waals interactions .
Q. What catalytic strategies improve selectivity in hydrogenation reactions involving aromatic precursors of cyclohexanecarboxylic acids?
Adding alkali metal carbonates (e.g., K₂CO₃) during hydrogenation over NiZrB/γ-Al₂O₃ catalysts neutralizes acidic surface sites, suppressing over-reduction. This method increased selectivity for cyclohexanecarboxylic acid from 50.3% to >93% in benzoic acid hydrogenation, a strategy applicable to similar substrates .
Q. How can this compound act as a pharmacophore in enzyme inhibition studies?
Structural analogs like cis-4-{3-fluoro-4-[({5-[(4-fluorophenyl)amino]-1,3,4-oxadiazol-2-yl}carbonyl)-amino]phenoxy}cyclohexanecarboxylic acid (a DGAT1 inhibitor) demonstrate that cyclohexane rings enhance binding to hydrophobic enzyme pockets. Rational design could involve modifying the methoxyethyl group to optimize steric complementarity .
Q. What role do blocked mutants play in elucidating biosynthetic pathways for cyclohexanecarboxylic acid derivatives?
In Streptomyces collinus and Alicyclobacillus acidocaldarius, mutants accumulate intermediates like (1S,3S)-3-hydroxycyclohexanecarboxylic acid, enabling pathway reconstruction via enzyme assays and gene knockout studies. This approach identifies rate-limiting steps, such as dehydratase activity converting hydroxy acids to cyclohexene derivatives .
Methodological Considerations
Q. How to address low product yields in electrochemical oxidation of cyclohexanecarboxylic acid derivatives?
Anodic oxidation of bicyclic or substituted analogs (e.g., 2-phenylcyclohexane-1-carboxylic acid) often results in low conversion due to steric hindrance. Optimizing solvent polarity (e.g., acetonitrile/water mixtures) and using sacrificial electrodes (Pt or graphite) can enhance efficiency, though product isolation remains challenging .
Q. What strategies mitigate racemization during peptide coupling involving cyclohexanecarboxylic acid derivatives?
Using Fmoc-protected amino acids (e.g., 1-(Fmoc-amino)cyclohexanecarboxylic acid) and coupling reagents like HATU or PyBOP at low temperatures (-20°C) minimizes racemization. Chiral HPLC monitoring ensures retention of stereochemical configuration .
Q. How to design temperature-controlled studies for thermodynamic vs. kinetic product control?
For reactions prone to side products (e.g., dehydration of hydroxy intermediates), low temperatures (0–25°C) favor kinetic control, while higher temperatures (50–80°C) promote thermodynamic stabilization. Differential scanning calorimetry (DSC) can identify phase transitions in intermediates .
Data Contradictions and Resolution
Q. Discrepancies in reported catalytic selectivity for cyclohexanecarboxylic acid synthesis: How to validate claims?
Cross-referencing catalyst characterization (e.g., NH₃-TPD for acidity) with in situ FTIR or GC-MS monitoring of reaction intermediates can resolve inconsistencies. For example, conflicting reports on NiZrB catalyst performance were clarified by quantifying potassium benzoate formation during hydrogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
